molecular formula C44H69NO12 B1663567 Tacrolimus CAS No. 104987-11-3

Tacrolimus

Cat. No. B1663567
Key on ui cas rn: 104987-11-3
M. Wt: 804.0 g/mol
InChI Key: QJJXYPPXXYFBGM-JKBWTTSLSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07645614B2

Procedure details

17-Allyl-1,14-di-hydroxy-12-[2-(4-hydroxy-3-methoxy-cyclohexyl)-1-methyl-vinyl]-23,25-dimethoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-aza-tricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetraone (FK506; 8.04 mg, 0.01 mmol) was dissolved in acetonitrile (CH3CN; 100 μl), a solution of phosgene (COCl2) in toluene (1.24 mmol/ml; 8 μl, 0.01 mmol) was added at room temperature, and this was followed by stirring for 1.5 hours. After the reaction solution was concentrated under reduced pressure, TOYO-Pearl resin (TSKgel AF-amino, 100 μl, free amino group (available amino group) 0.01 mmol; manufactured by Tosoh Corporation) and acetonitrile (CH3CN; 500 μl) were added, and this was followed by stirring at room temperature for 1.5 hours. After completion of the reaction, the resin was washed with DMF two times and with water two times, a saturated aqueous solution of sodium hydrogen carbonate (1 ml) was added, and this was followed by stirring for 1 minute. After the resin was washed with water two times and with DMF two times, acetic anhydride (100 μl) and DMF (400 μl) were added, and this was followed by stirring at room temperature for 5 minutes. Subsequently, the resin was washed with DMF three times and with 20% aqueous ethanol two times, and the TOYO Pearl resin with FK506 obtained was used in the binding experiment described below.
Quantity
100 μL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
8 μL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([CH:4]1[CH:30]=[C:29]([CH3:31])[CH2:28][CH:27]([CH3:32])[CH2:26][CH:25]([O:33][CH3:34])[CH:24]2[O:35][C:20]([OH:39])([CH:21]([CH3:38])[CH2:22][CH:23]2[O:36][CH3:37])[C:19](=[O:40])[C:18](=[O:41])[N:17]2[CH:12]([CH2:13][CH2:14][CH2:15][CH2:16]2)[C:11](=[O:42])[O:10][CH:9]([C:43]([CH3:54])=[CH:44][CH:45]2[CH2:50][CH2:49][CH:48]([OH:51])[CH:47]([O:52][CH3:53])[CH2:46]2)[CH:8]([CH3:55])[CH:7]([OH:56])[CH2:6][C:5]1=[O:57])[CH:2]=[CH2:3].C(Cl)(Cl)=O.C1(C)C=CC=CC=1>C(#N)C>[CH3:32][C@H:27]1[CH2:28][C:29]([CH3:31])=[CH:30][C@@H:4]([CH2:1][CH:2]=[CH2:3])[C:5](=[O:57])[CH2:6][C@H:7]([OH:56])[C@@H:8]([CH3:55])[C@@H:9](/[C:43](/[CH3:54])=[CH:44]/[C@H:45]2[CH2:46][C@@H:47]([O:52][CH3:53])[C@H:48]([OH:51])[CH2:49][CH2:50]2)[O:10][C:11](=[O:42])[C@H:12]2[N:17]([CH2:16][CH2:15][CH2:14][CH2:13]2)[C:18](=[O:41])[C:19](=[O:40])[C@:20]2([OH:39])[O:35][C@@H:24]([C@@H:23]([O:36][CH3:37])[CH2:22][C@H:21]2[CH3:38])[C@@H:25]([O:33][CH3:34])[CH2:26]1

Inputs

Step One
Name
Quantity
8.04 mg
Type
reactant
Smiles
C(C=C)C1C(CC(C(C(OC(C2CCCCN2C(C(C2(C(CC(C(C(CC(CC(=C1)C)C)OC)O2)OC)C)O)=O)=O)=O)C(=CC2CC(C(CC2)O)OC)C)C)O)=O
Name
Quantity
100 μL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(Cl)Cl
Name
Quantity
8 μL
Type
reactant
Smiles
C1(=CC=CC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
by stirring for 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
After the reaction solution was concentrated under reduced pressure, TOYO-Pearl resin (TSKgel AF-amino, 100 μl, free amino group (available amino group) 0.01 mmol; manufactured by Tosoh Corporation) and acetonitrile (CH3CN; 500 μl)
ADDITION
Type
ADDITION
Details
were added
STIRRING
Type
STIRRING
Details
by stirring at room temperature for 1.5 hours
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
WASH
Type
WASH
Details
the resin was washed with DMF two times and with water two times
ADDITION
Type
ADDITION
Details
a saturated aqueous solution of sodium hydrogen carbonate (1 ml) was added
STIRRING
Type
STIRRING
Details
by stirring for 1 minute
Duration
1 min
WASH
Type
WASH
Details
After the resin was washed with water two times and with DMF two times, acetic anhydride (100 μl) and DMF (400 μl)
ADDITION
Type
ADDITION
Details
were added
STIRRING
Type
STIRRING
Details
by stirring at room temperature for 5 minutes
Duration
5 min
WASH
Type
WASH
Details
Subsequently, the resin was washed with DMF three times and with 20% aqueous ethanol two times

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
C[C@@H]1C[C@@H]([C@@H]2[C@H](C[C@H]([C@@](O2)(C(=O)C(=O)N3CCCC[C@H]3C(=O)O[C@@H]([C@@H]([C@H](CC(=O)[C@@H](/C=C(/C1)\C)CC=C)O)C)/C(=C/[C@@H]4CC[C@H]([C@@H](C4)OC)O)/C)O)C)OC)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07645614B2

Procedure details

17-Allyl-1,14-di-hydroxy-12-[2-(4-hydroxy-3-methoxy-cyclohexyl)-1-methyl-vinyl]-23,25-dimethoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-aza-tricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetraone (FK506; 8.04 mg, 0.01 mmol) was dissolved in acetonitrile (CH3CN; 100 μl), a solution of phosgene (COCl2) in toluene (1.24 mmol/ml; 8 μl, 0.01 mmol) was added at room temperature, and this was followed by stirring for 1.5 hours. After the reaction solution was concentrated under reduced pressure, TOYO-Pearl resin (TSKgel AF-amino, 100 μl, free amino group (available amino group) 0.01 mmol; manufactured by Tosoh Corporation) and acetonitrile (CH3CN; 500 μl) were added, and this was followed by stirring at room temperature for 1.5 hours. After completion of the reaction, the resin was washed with DMF two times and with water two times, a saturated aqueous solution of sodium hydrogen carbonate (1 ml) was added, and this was followed by stirring for 1 minute. After the resin was washed with water two times and with DMF two times, acetic anhydride (100 μl) and DMF (400 μl) were added, and this was followed by stirring at room temperature for 5 minutes. Subsequently, the resin was washed with DMF three times and with 20% aqueous ethanol two times, and the TOYO Pearl resin with FK506 obtained was used in the binding experiment described below.
Quantity
100 μL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
8 μL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([CH:4]1[CH:30]=[C:29]([CH3:31])[CH2:28][CH:27]([CH3:32])[CH2:26][CH:25]([O:33][CH3:34])[CH:24]2[O:35][C:20]([OH:39])([CH:21]([CH3:38])[CH2:22][CH:23]2[O:36][CH3:37])[C:19](=[O:40])[C:18](=[O:41])[N:17]2[CH:12]([CH2:13][CH2:14][CH2:15][CH2:16]2)[C:11](=[O:42])[O:10][CH:9]([C:43]([CH3:54])=[CH:44][CH:45]2[CH2:50][CH2:49][CH:48]([OH:51])[CH:47]([O:52][CH3:53])[CH2:46]2)[CH:8]([CH3:55])[CH:7]([OH:56])[CH2:6][C:5]1=[O:57])[CH:2]=[CH2:3].C(Cl)(Cl)=O.C1(C)C=CC=CC=1>C(#N)C>[CH3:32][C@H:27]1[CH2:28][C:29]([CH3:31])=[CH:30][C@@H:4]([CH2:1][CH:2]=[CH2:3])[C:5](=[O:57])[CH2:6][C@H:7]([OH:56])[C@@H:8]([CH3:55])[C@@H:9](/[C:43](/[CH3:54])=[CH:44]/[C@H:45]2[CH2:46][C@@H:47]([O:52][CH3:53])[C@H:48]([OH:51])[CH2:49][CH2:50]2)[O:10][C:11](=[O:42])[C@H:12]2[N:17]([CH2:16][CH2:15][CH2:14][CH2:13]2)[C:18](=[O:41])[C:19](=[O:40])[C@:20]2([OH:39])[O:35][C@@H:24]([C@@H:23]([O:36][CH3:37])[CH2:22][C@H:21]2[CH3:38])[C@@H:25]([O:33][CH3:34])[CH2:26]1

Inputs

Step One
Name
Quantity
8.04 mg
Type
reactant
Smiles
C(C=C)C1C(CC(C(C(OC(C2CCCCN2C(C(C2(C(CC(C(C(CC(CC(=C1)C)C)OC)O2)OC)C)O)=O)=O)=O)C(=CC2CC(C(CC2)O)OC)C)C)O)=O
Name
Quantity
100 μL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(Cl)Cl
Name
Quantity
8 μL
Type
reactant
Smiles
C1(=CC=CC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
by stirring for 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
After the reaction solution was concentrated under reduced pressure, TOYO-Pearl resin (TSKgel AF-amino, 100 μl, free amino group (available amino group) 0.01 mmol; manufactured by Tosoh Corporation) and acetonitrile (CH3CN; 500 μl)
ADDITION
Type
ADDITION
Details
were added
STIRRING
Type
STIRRING
Details
by stirring at room temperature for 1.5 hours
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
WASH
Type
WASH
Details
the resin was washed with DMF two times and with water two times
ADDITION
Type
ADDITION
Details
a saturated aqueous solution of sodium hydrogen carbonate (1 ml) was added
STIRRING
Type
STIRRING
Details
by stirring for 1 minute
Duration
1 min
WASH
Type
WASH
Details
After the resin was washed with water two times and with DMF two times, acetic anhydride (100 μl) and DMF (400 μl)
ADDITION
Type
ADDITION
Details
were added
STIRRING
Type
STIRRING
Details
by stirring at room temperature for 5 minutes
Duration
5 min
WASH
Type
WASH
Details
Subsequently, the resin was washed with DMF three times and with 20% aqueous ethanol two times

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
C[C@@H]1C[C@@H]([C@@H]2[C@H](C[C@H]([C@@](O2)(C(=O)C(=O)N3CCCC[C@H]3C(=O)O[C@@H]([C@@H]([C@H](CC(=O)[C@@H](/C=C(/C1)\C)CC=C)O)C)/C(=C/[C@@H]4CC[C@H]([C@@H](C4)OC)O)/C)O)C)OC)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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